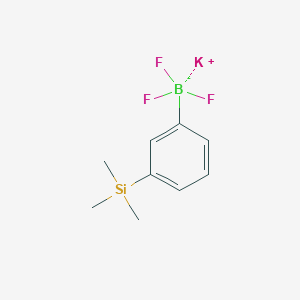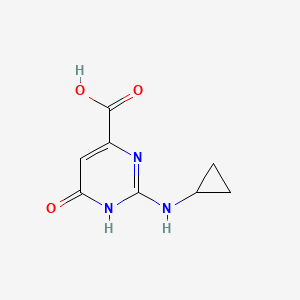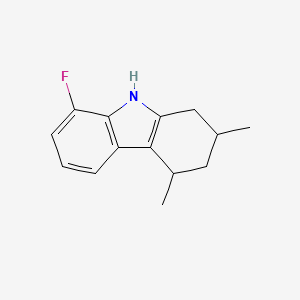
1-(5-Amino-2-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, which is further connected to a diazinane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach includes:
Bromination: Starting with a suitable phenyl precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromo group.
Amination: The amino group is introduced via nucleophilic substitution using ammonia or an amine source.
Cyclization: The final step involves cyclization to form the diazinane-2,4-dione ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), sodium alkoxide (NaOR)
Major Products:
Oxidation: Nitro or nitroso derivatives
Reduction: Dehalogenated products
Substitution: Thiol, amine, or alkoxide substituted derivatives
Scientific Research Applications
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects or changes in material properties.
Comparison with Similar Compounds
- 1-(5-amino-2-chloro-4-fluorophenyl)-1,3-diazinane-2,4-dione
- 1-(5-amino-2-bromo-4-chlorophenyl)-1,3-diazinane-2,4-dione
- 1-(5-amino-2-iodo-4-fluorophenyl)-1,3-diazinane-2,4-dione
Comparison: 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione is unique due to the specific combination of bromo and fluoro substituents, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9BrFN3O2 |
|---|---|
Molecular Weight |
302.10 g/mol |
IUPAC Name |
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9BrFN3O2/c11-5-3-6(12)7(13)4-8(5)15-2-1-9(16)14-10(15)17/h3-4H,1-2,13H2,(H,14,16,17) |
InChI Key |
OJNUKOKOVQSNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)










![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)
